[2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl](methyl)amine
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Overview
Description
2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine: is a chemical compound that features a difluorophenyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with the triazole intermediate.
Introduction of the Methylamine Group: This can be done through reductive amination or other suitable amination techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale and desired purity, either batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, potentially leading to hydrogenated products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidized Derivatives: Such as nitroso or nitro compounds.
Reduced Derivatives: Such as hydrogenated triazoles.
Substituted Products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, potentially leading to therapeutic applications.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Incorporated into the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which 2-(2,4-difluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, binding to active sites and inhibiting their function.
Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine
- 2-(2,4-dibromophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms in the difluorophenyl group imparts unique electronic properties, potentially enhancing the compound’s reactivity and stability.
- Triazole Ring : The triazole ring provides a versatile scaffold for further functionalization, making the compound highly adaptable for various applications.
Properties
Molecular Formula |
C11H12F2N4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-N-methyl-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C11H12F2N4/c1-14-10(11-15-6-16-17-11)4-7-2-3-8(12)5-9(7)13/h2-3,5-6,10,14H,4H2,1H3,(H,15,16,17) |
InChI Key |
XTYYCZHXMHNGKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C2=NC=NN2 |
Origin of Product |
United States |
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